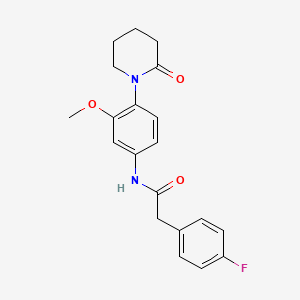

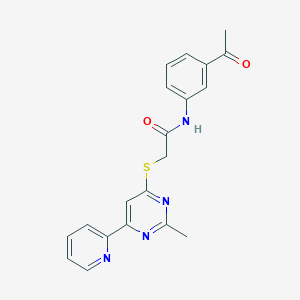

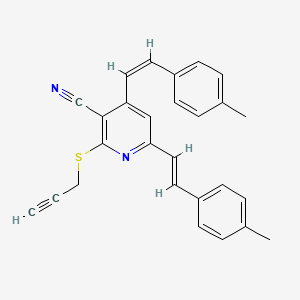

![molecular formula C19H18N2O4S B2445657 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 780792-85-0](/img/structure/B2445657.png)

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic compound that has been incorporated into a number of biologically active molecules . It is a part of many important drugs and pharmaceutical agents.

Synthesis Analysis

Thiazole compounds can be synthesized via several methods. For instance, one method involves the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . Another method involves the reaction of thiourea with a solution of 3-(bromoacetyl)-coumarin or 2-bromo-1-phenylethan-1-one in boiling ethanol .Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions. For example, they can react with various reagents to form α-aminophosphonates .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been synthesized and evaluated for its anti-inflammatory potential . In particular, one of the derivatives, compound 7d, has shown a powerful anti-inflammatory profile with an IC50 value of 1.27 µg/mL .

Antimicrobial Applications

The compound and its derivatives have been tested for their antimicrobial potential against a panel of four bacterial strains and one fungal strain . Compounds 7c and 7d were found to be potent antibacterial agents towards E. coli, S. aureus, and B. subtilis with MIC values of 6.25 µg/mL . Compounds 7a, 7b, and 7e were found to be active antifungal agents against the tested fungal species R. oryaze, with MIC values of 3.125 µg/mL .

Synthesis of Novel Derivatives

The compound has been used as a base to synthesize novel 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives . These derivatives were synthesized using a multistep synthetic methodology .

Potential Anticancer Activity

The compound has been noted for its extraordinary capacity to control a variety of cellular pathways . This suggests that its potential for selective anticancer activity can be explored .

Organic Semiconductor Applications

The compound has been studied in the context of organic semiconductors . The analysis of absorbance, emission, and FT‐IR Spectra was performed .

Antimicrobial Activity of α-Aminophosphonates Derivatives

The compound has been used in the synthesis of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties . These derivatives showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to exhibit antimicrobial activity . They are often designed to target and disrupt essential biological processes in microbial pathogens .

Mode of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interact with its targets, leading to disruption of essential biological processes, thereby inhibiting the growth of the pathogens .

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways essential for the survival and proliferation of microbial pathogens .

Result of Action

The compound, similar to other thiazole derivatives, is expected to exhibit antimicrobial activity. This is evidenced by the inhibition of growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains

Orientations Futures

Propriétés

IUPAC Name |

3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFTUNJHIKUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B2445575.png)

![2-isopropyl-4-(2-oxo-2-(p-tolyl)ethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2445580.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2445581.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)